An In-depth Technical Guide to (4-Ethylbenzyl)methylamine Hydrochloride
An In-depth Technical Guide to (4-Ethylbenzyl)methylamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of (4-Ethylbenzyl)methylamine hydrochloride, a significant secondary amine salt with potential applications in pharmaceutical research and organic synthesis. The document details the compound's chemical structure, physicochemical properties, and provides an in-depth analysis of its spectral characteristics for unequivocal identification. A validated, step-by-step synthesis protocol via reductive amination is presented, including insights into reaction mechanism and optimization. Furthermore, this guide addresses critical safety, handling, and storage protocols necessary for laboratory use. This document is intended for researchers, scientists, and drug development professionals who require a thorough and practical understanding of this compound.
Introduction
(4-Ethylbenzyl)methylamine hydrochloride is an organic molecule of interest in medicinal chemistry and synthetic research. As a secondary amine, it serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1][2] The presence of the ethylbenzyl moiety offers a lipophilic character that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide aims to consolidate the available technical information on its chemical structure, synthesis, and characterization to facilitate its use in a research and development setting.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's properties is fundamental for its application in a laboratory setting. This section outlines the key identifiers and physicochemical characteristics of (4-Ethylbenzyl)methylamine hydrochloride.
Chemical Structure
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IUPAC Name: N-methyl-1-(4-ethylphenyl)methanamine hydrochloride
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Synonyms: (4-Ethylbenzyl)methylamine HCl, N-(4-ethylbenzyl)-N-methylamine hydrochloride[3]
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Molecular Weight: 185.7 g/mol [4]
Figure 1: Chemical structure of (4-Ethylbenzyl)methylamine hydrochloride.
Physicochemical Data
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ClN | [3][4] |
| Molar Mass | 185.7 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Storage Condition | Room Temperature, keep sealed and dry | [4][6] |
Synthesis via Reductive Amination
Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds.[7][8] This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[9]
Reaction Scheme
The synthesis of (4-Ethylbenzyl)methylamine proceeds via the reductive amination of 4-ethylbenzaldehyde with methylamine, followed by salt formation with hydrochloric acid.
Figure 2: Synthetic workflow for (4-Ethylbenzyl)methylamine hydrochloride.
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of (4-Ethylbenzyl)methylamine hydrochloride.
Materials:
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4-Ethylbenzaldehyde
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Methylamine solution (e.g., 40% in water or 2M in THF/Methanol)
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Sodium Borohydride (NaBH₄)
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Methanol (MeOH)
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Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
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Hydrochloric acid (HCl), concentrated or as a solution in a suitable solvent
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylbenzaldehyde (1 equivalent) in methanol.
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Cool the solution in an ice bath.
-
Slowly add methylamine solution (1.1 to 1.5 equivalents) to the cooled solution while stirring.
-
Allow the reaction to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[7]
-
-
Reduction:
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Cool the reaction mixture again in an ice bath.
-
In small portions, carefully add sodium borohydride (1.5 to 2 equivalents) to the stirring solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
-
Work-up and Extraction:
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Quench the reaction by slowly adding water.
-
Remove the methanol using a rotary evaporator.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 times).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[10]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (4-Ethylbenzyl)methylamine free base.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl (e.g., 2M in diethyl ether) dropwise while stirring until precipitation is complete.
-
Collect the resulting white solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether.
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Dry the product under vacuum to yield (4-Ethylbenzyl)methylamine hydrochloride.
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Structural Elucidation through Spectroscopy
Unequivocal identification of the synthesized compound is achieved through a combination of spectroscopic techniques. The expected spectral data are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
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Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
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Benzyl Protons (-CH₂-N): A singlet or a doublet (if coupled to the N-H proton) around 3.8-4.2 ppm.
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N-Methyl Protons (-NH-CH₃): A singlet or a doublet around 2.4-2.7 ppm.
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Ethyl Protons (-CH₂-CH₃): A quartet for the methylene group (approx. 2.6-2.8 ppm) and a triplet for the methyl group (approx. 1.2-1.4 ppm).
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N-H Proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and type of carbon atoms.
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Aromatic Carbons: Four signals in the aromatic region (approx. 125-145 ppm).
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Benzyl Carbon (-CH₂-N): A signal around 50-55 ppm.
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N-Methyl Carbon (-NH-CH₃): A signal around 33-38 ppm.
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Ethyl Carbons (-CH₂-CH₃): Two signals, one for the methylene carbon (approx. 28-30 ppm) and one for the methyl carbon (approx. 15-17 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
N-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H bond in the amine salt.
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C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
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C=C Stretch: Aromatic ring stretching will result in absorptions in the 1450-1600 cm⁻¹ region.
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N-H Bend: An absorption in the 1500-1650 cm⁻¹ range can be attributed to the N-H bending vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
-
Molecular Ion Peak (M⁺): For the free base (C₁₀H₁₅N), the molecular ion peak would be expected at m/z = 149.12.
-
Major Fragmentation: A prominent peak at m/z = 134, corresponding to the loss of a methyl group ([M-CH₃]⁺), is anticipated. Another significant fragment would be the ethylbenzyl cation at m/z = 119.
Safety, Handling, and Storage
Proper handling and storage are essential when working with (4-Ethylbenzyl)methylamine hydrochloride and its precursors.
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Work in a well-ventilated area or a chemical fume hood, especially during the synthesis which involves volatile solvents and evolution of hydrogen gas.
-
Methylamine and its solutions are corrosive and can cause irritation to the skin, eyes, and respiratory tract.[6]
-
-
Handling:
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
-
Storage:
Potential Applications
(4-Ethylbenzyl)methylamine hydrochloride, as a secondary amine, is a versatile intermediate in organic synthesis. Its structure makes it a candidate for incorporation into larger molecules being investigated for biological activity.
-
Pharmaceutical Research: It can be used as a starting material for the synthesis of compounds with potential therapeutic applications, including but not limited to anti-inflammatory agents, antihistamines, and psychoactive drugs.[1]
-
Agrochemicals: Similar amine structures are used in the development of pesticides and herbicides.[11]
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and characterization of (4-Ethylbenzyl)methylamine hydrochloride. The information presented, from the step-by-step synthetic protocol to the in-depth spectral analysis and safety guidelines, is intended to equip researchers and drug development professionals with the necessary knowledge for the effective and safe utilization of this compound in their work. The robust synthetic methodology and clear characterization data serve as a solid foundation for its application in the synthesis of novel and complex molecular entities.
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Stanford Chemicals. (2022, October 16). What are the properties and uses of Methylamine hydrochloride and Methylamine?. Retrieved from [Link]
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Bloom Tech. (2024, December 24). How to Make Methylamine Hydrochloride?. Retrieved from [Link]
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